

# A Comparative Guide to the Reproducibility of CP-465022 Maleate in Preclinical Research

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## Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B15616939

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published data on **CP-465022 maleate**, a selective non-competitive AMPA receptor antagonist. The information is intended for researchers and professionals in the field of drug development to facilitate an objective evaluation of its performance against relevant alternatives.

## Executive Summary

CP-465022 is a potent and selective non-competitive antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported IC<sub>50</sub> of 25 nM in rat cortical neurons.<sup>[1][2][3][4]</sup> It has demonstrated robust anticonvulsant activity in preclinical models. However, a critical point of differentiation from other AMPA receptor antagonists, such as YM-90K and NBQX, is its lack of neuroprotective efficacy in models of cerebral ischemia.<sup>[4][5][6]</sup> This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to aid in the critical assessment of **CP-465022 maleate**.

## Data Presentation

### In Vitro and In Vivo Potency

The following table summarizes the key potency and efficacy data for CP-465022 and its comparators.

Compound	Target(s)	IC50 / Ki	In Vivo Model	Efficacy	Reference
CP-465022	AMPA Receptor (non-competitive)	IC50: 25 nM (rat cortical neurons)	Pentylenetetrazole-induced seizures (rat)	ED50: < 10 mg/kg (s.c.) for complete protection	[1][2][3][5]
Locomotor Activity (rat)	ED50: 11.9 mg/kg (horizontal), 6.6 mg/kg (vertical)	[5]			
YM-90K	AMPA/Kainate Receptor (competitive)	Ki: 84 nM (AMPA), 2200 nM (Kainate)	Audiogenic seizure (DBA/2 mice)	ED50: 2.54 mg/kg (i.p.)	[7]
Amygdala-kindled seizures (rat)	Significant suppression at 7.5-30 mg/kg (i.p.)	[8]			
NBQX	AMPA/Kainate Receptor (competitive)	IC50: 0.15 $\mu$ M (AMPA), 4.8 $\mu$ M (Kainate)	Audiogenic seizure (DBA/2 mice)	ED50: 7.17 mg/kg (i.p.)	[7]
AMPA-evoked neuronal spike activity (rat)	ED50: ~32 $\mu$ mol/kg (i.v.)	[9]			

## Neuroprotective Effects in Focal Cerebral Ischemia (MCAO Model)

A key differentiator for CP-465022 is its performance in preclinical stroke models.

Compound	Dosing Regimen	Outcome	Reference
CP-465022	Not specified	Failed to reduce infarct volume	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
YM-90K	10 and 20 mg/kg/h for 4h (i.v. infusion)	Significantly reduced infarct size	<a href="#">[2]</a>
Talampanel	30 min or 2h post-occlusion	Reduced infarct size by 47.3% and 48.5% respectively	<a href="#">[3]</a>
YM872	20 and 40 mg/kg/h for 4h (i.v. infusion)	Significantly reduced infarct volume	<a href="#">[10]</a>

## Experimental Protocols

### Synthesis of 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one (CP-465022)

While a detailed, step-by-step protocol for the synthesis of **CP-465022 maleate** from a publicly available, peer-reviewed source remains elusive, the general synthesis of similar quinazolin-4-one derivatives often involves the condensation of an N-acylanthranilic acid with an appropriate amine, followed by further modifications. The synthesis of related quinazolinone structures has been described in the literature, often employing methods such as microwave-assisted synthesis to improve yields and reduce reaction times.[\[11\]](#)[\[12\]](#)[\[13\]](#) Researchers at Pfizer have published on the structure-activity relationship of a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, indicating the compound originated from their research programs.[\[14\]](#)

### Pentylentetrazole (PTZ)-Induced Seizure Model in Rats

This model is commonly used to evaluate the anticonvulsant properties of novel compounds.

- Animals: Male Wistar rats are typically used.

- **Acclimation:** Animals are allowed to acclimate to the housing conditions for at least one week prior to the experiment.
- **Drug Administration:** CP-465022 or vehicle is administered subcutaneously (s.c.) at various doses.
- **PTZ Injection:** A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected intraperitoneally (i.p.) 30-60 minutes after the test compound administration.
- **Observation:** Animals are observed for a set period (e.g., 30 minutes) for the occurrence and latency of characteristic seizure behaviors, such as myoclonic jerks, clonic convulsions, and tonic-clonic seizures.
- **Endpoint:** The percentage of animals protected from each seizure type and the latency to the first seizure are recorded.

## Middle Cerebral Artery Occlusion (MCAO) Model in Rats

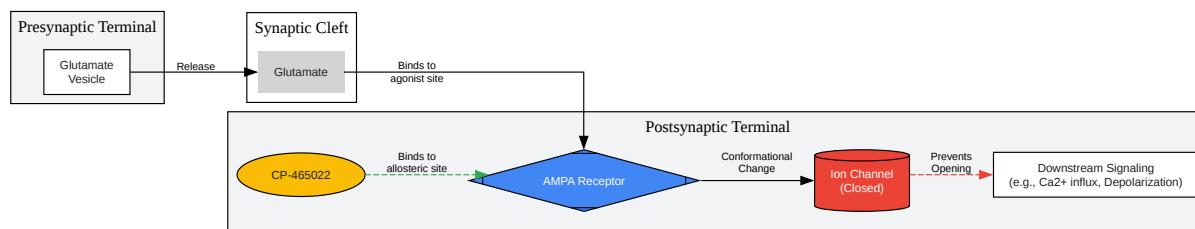
This model is a widely used preclinical model of focal cerebral ischemia to assess the neuroprotective potential of therapeutic agents.

- **Anesthesia:** Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
- **Surgical Procedure:**
  - A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
  - The ECA is ligated and coagulated.
  - A filament (e.g., a 4-0 nylon suture with a rounded tip) is introduced into the ICA through an incision in the ECA stump.
  - The filament is advanced until it occludes the origin of the middle cerebral artery (MCA).
- **Occlusion and Reperfusion:** The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.

- **Drug Administration:** The test compound (e.g., YM-90K) is typically administered intravenously at the time of reperfusion or at various time points post-occlusion.
- **Neurological Assessment:** Neurological deficit scores are evaluated at specific time points after the procedure.
- **Infarct Volume Measurement:** At the end of the study, the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

## Mandatory Visualization

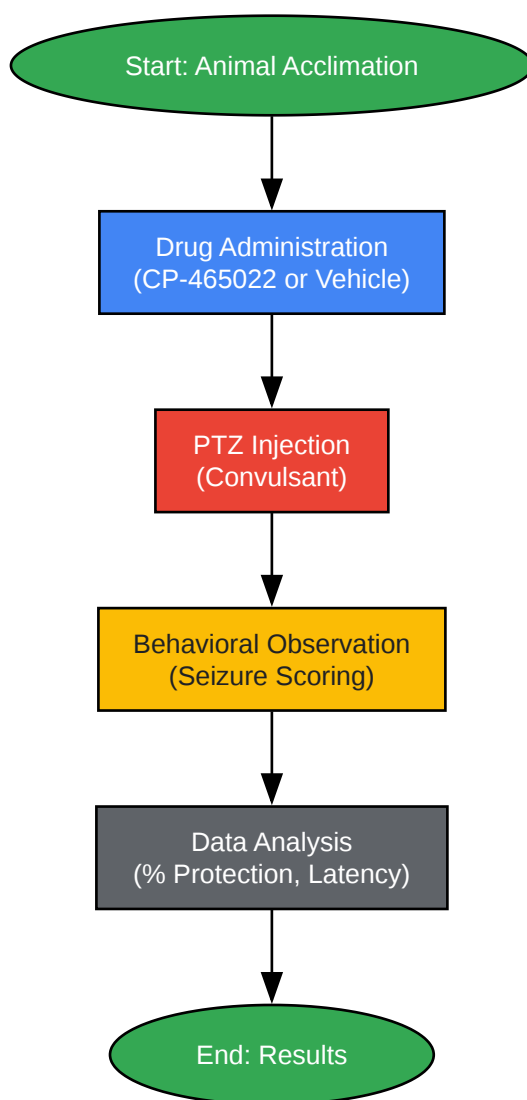
### Signaling Pathway of Non-Competitive AMPA Receptor Antagonism



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Caption: Mechanism of non-competitive AMPA receptor antagonism by CP-465022.

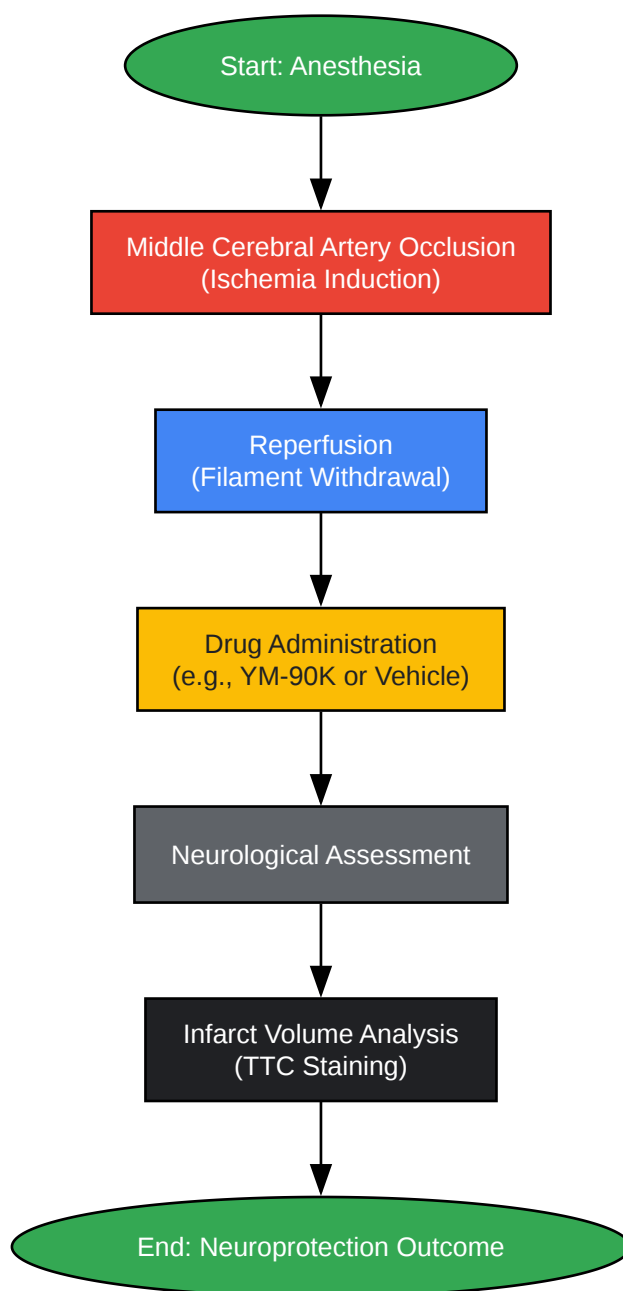
## Experimental Workflow for Evaluating Anticonvulsant Activity



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Caption: Workflow for assessing the anticonvulsant efficacy of CP-465022.

## Experimental Workflow for MCAO Neuroprotection Studies



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Caption: Workflow for evaluating neuroprotective effects in a rat MCAO model.

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